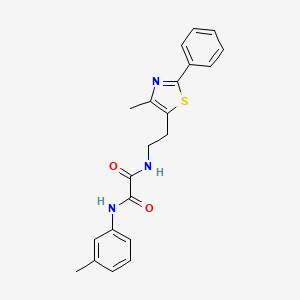
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide, commonly known as MPTO, is a small molecule inhibitor that has shown promising results in cancer research. It belongs to the class of oxalamide compounds and has been studied extensively for its potential as an anticancer agent.
Mécanisme D'action
MPTO acts by inhibiting the activity of the enzyme Topoisomerase IIα, which is involved in DNA replication and repair. By inhibiting this enzyme, MPTO prevents cancer cells from dividing and growing. This mechanism of action makes MPTO a promising candidate for cancer treatment.
Biochemical and Physiological Effects
MPTO has been shown to have a selective toxicity towards cancer cells, meaning that it targets cancer cells while sparing healthy cells. This is due to the higher expression of Topoisomerase IIα in cancer cells compared to healthy cells. MPTO has also been shown to have low toxicity in animal models, making it a potential candidate for clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
MPTO has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. However, MPTO has a short half-life and low solubility, which can limit its effectiveness in vivo. In addition, the synthesis of MPTO is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of MPTO. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the efficacy of MPTO in combination with other anticancer agents, such as radiation therapy and chemotherapy. Additionally, further studies are needed to determine the safety and efficacy of MPTO in clinical trials.
Méthodes De Synthèse
MPTO can be synthesized using a multistep process that involves the reaction of various reagents under specific conditions. The synthesis method involves the use of thiazole, amine, and acid reagents to produce the final product. The yield and purity of the compound depend on the reaction conditions and the quality of the reagents used.
Applications De Recherche Scientifique
MPTO has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. MPTO has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, MPTO has been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N'-(3-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-10-17(13-14)24-20(26)19(25)22-12-11-18-15(2)23-21(27-18)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYIUPSCAJECBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2986991.png)
![N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2986994.png)
![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)

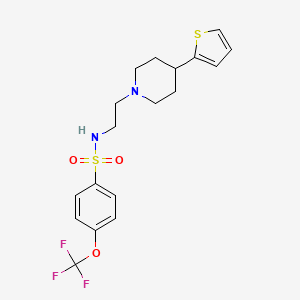
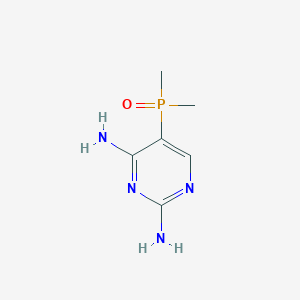
![N-(benzo[d][1,3]dioxol-5-yl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2987001.png)
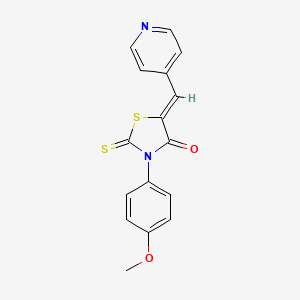
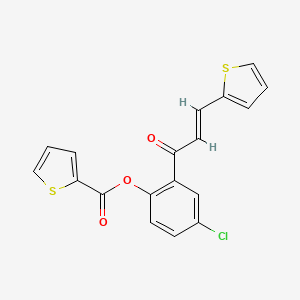
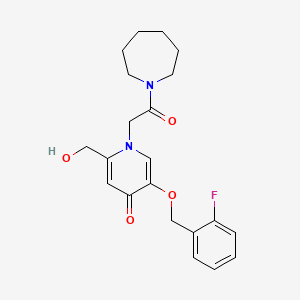
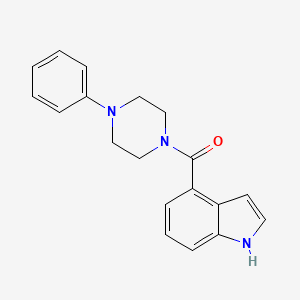

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)
